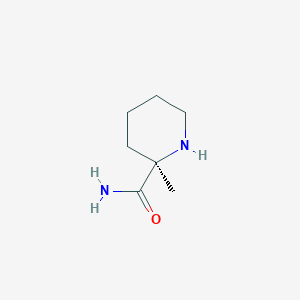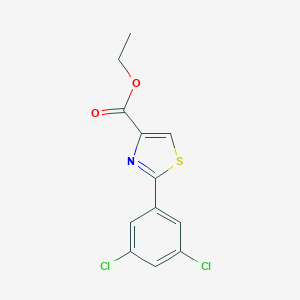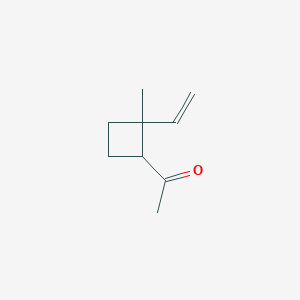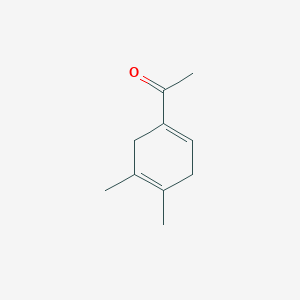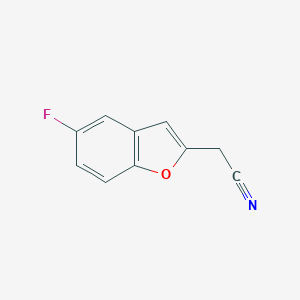
Tetrabutylammonium hypophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium hypophosphite (TBAHP) is an organophosphorus compound that has been widely used in various scientific research applications. It is a white, crystalline solid that is soluble in water and polar organic solvents. TBAHP is known for its unique properties, including its ability to reduce metal ions and its potential as a reducing agent in organic synthesis.
Mecanismo De Acción
Tetrabutylammonium hypophosphite acts as a reducing agent by donating electrons to other chemical species. It can reduce metal ions, such as copper and silver, to their respective metal forms. This compound can also reduce organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low acute toxicity. This compound has also been used as a stabilizer for enzymes and proteins in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabutylammonium hypophosphite has several advantages for use in lab experiments. It is a highly effective reducing agent and can be used in a wide range of organic synthesis reactions. This compound is also relatively inexpensive and easy to handle. However, this compound has some limitations. It can be difficult to handle in large quantities due to its hygroscopic nature. Additionally, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of Tetrabutylammonium hypophosphite in scientific research. One potential application is in the synthesis of metal nanoparticles for use in catalysis and biomedical imaging. This compound could also be used as a reducing agent in the preparation of other organic compounds, such as carboxylic acids and esters. Additionally, this compound could be further studied for its potential as a stabilizer for enzymes and proteins in biological systems.
Métodos De Síntesis
Tetrabutylammonium hypophosphite can be synthesized through the reaction of hypophosphorous acid with tetrabutylammonium hydroxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen gas, and at a temperature of around 60-80°C. The resulting product is then purified through recrystallization and vacuum drying.
Aplicaciones Científicas De Investigación
Tetrabutylammonium hypophosphite has been extensively used in scientific research as a reducing agent in organic synthesis. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. This compound has also been used as a reducing agent in the preparation of metal nanoparticles, which have potential applications in catalysis and biomedical imaging.
Propiedades
Número CAS |
132219-13-7 |
|---|---|
Fórmula molecular |
C16H38NO2P |
Peso molecular |
307.45 g/mol |
Nombre IUPAC |
hydroxyphosphinite;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;1,3H/q+1;-1 |
Clave InChI |
BRPNQNJKQPYBFD-UHFFFAOYSA-N |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



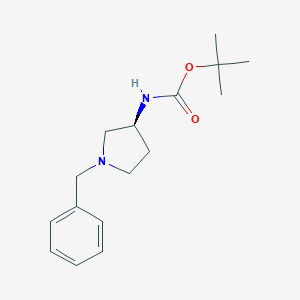

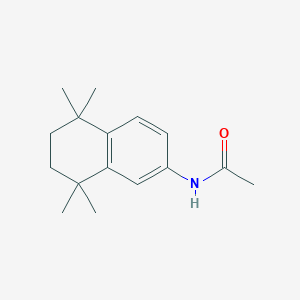
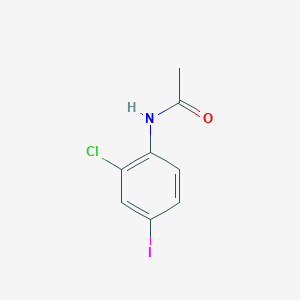
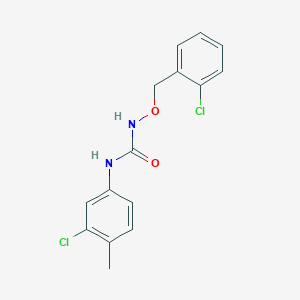
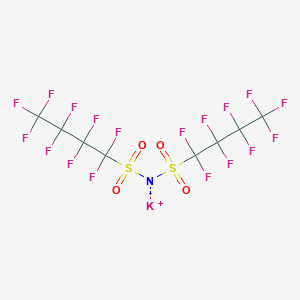
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
